1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-23-19(17-4-3-5-18(17)22-23)21-20(25)14-10-12-24(13-11-14)29(26,27)16-8-6-15(28-2)7-9-16/h6-9,14H,3-5,10-13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYHQVHUWYHWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with piperidine-4-carboxamide under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group produces a sulfide derivative.
Scientific Research Applications
1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Table 1: Structural Features of Piperidine-4-Carboxamide Derivatives
Key Observations :
Key Observations :
Table 3: Reported Bioactivities of Related Compounds
Key Observations :
- Piperidine-4-carboxamide derivatives target enzymes (e.g., soluble epoxide hydrolase) and viral proteases .
- Substituents like benzothiazole or trifluoromethyl groups enhance lipophilicity and target engagement .
Physicochemical Properties
Table 4: Molecular Properties of Selected Compounds
Key Observations :
- Sulfonyl groups and halogen substituents increase molecular weight and influence solubility .
Biological Activity
The compound 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide is a synthetic organic molecule with potential therapeutic applications. Its structural complexity and the presence of various functional groups suggest a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . The structure includes:
- A piperidine ring
- A sulfonamide group
- A methoxyphenyl moiety
- A tetrahydrocyclopentapyrazole unit
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing sulfonamide and pyrazole rings have shown effectiveness against various cancer cell lines. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as the Bcl-2 family proteins .
Anti-inflammatory Effects
Compounds featuring piperidine and sulfonamide groups are often associated with anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. For instance, they may reduce the expression of COX-2 and TNF-alpha in activated macrophages .
Antimicrobial Activity
The presence of the sulfonamide group suggests potential antimicrobial activity. Similar compounds have been evaluated for their ability to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. Research has indicated that modifications to the sulfonamide moiety can enhance antibacterial efficacy .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in cellular metabolism or signaling pathways.
- Modulation of Gene Expression : The compound may influence transcription factors that regulate genes associated with cell proliferation and apoptosis.
- Interaction with Cellular Receptors : It is possible that the compound interacts with specific receptors or ion channels, affecting cellular signaling cascades.
Case Studies
- Anticancer Efficacy : A study involving a related compound demonstrated an IC50 value of 27.3 μM against breast cancer cells (MCF-7), suggesting that structural analogs may possess similar activities .
- Anti-inflammatory Response : In a model of acute inflammation, a related piperidine derivative showed a significant reduction in edema formation compared to control groups, indicating potential therapeutic applications in inflammatory diseases .
- Antimicrobial Testing : In vitro assays revealed that compounds with similar sulfonamide structures exhibited broad-spectrum antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
